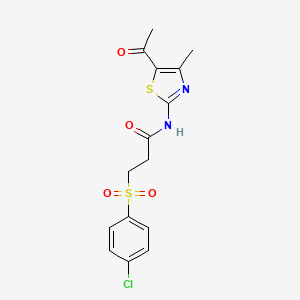

Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

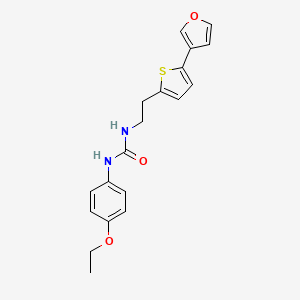

Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate is a compound with the molecular formula C22H20N6O3 . It belongs to the class of organic compounds known as piperidinecarboxylic acids .

Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds consists of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis

The compounds were synthesized via Schiff bases reduction route . Sodium borohydride (NaBH4), a powerful reducing agent, was used for the reduction of different functional groups .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 109–111°C . It has a molecular weight of 416.4326 .Scientific Research Applications

Crystal Packing Interactions

Research on related compounds, such as Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, has shown the importance of non-hydrogen bonding interactions such as N⋯π and O⋯π types in crystal packing. These interactions, along with C–H⋯N and C–H⋯O hydrogen bonds, play a crucial role in forming the structural framework of these compounds in crystalline states (Zhang, Wu, & Zhang, 2011).

Optical and Nonlinear Properties

Derivatives of Ethyl 4-amino benzoate have been studied for their optical nonlinear properties and potential applications in optical limiting (OL). For instance, Schiff base compounds derived from ethyl-4-amino benzoate exhibit significant nonlinear refractive index (NRI) and optical limiting properties, making them candidates for optical limiter applications. Such properties are essential for developing materials for photonic and optoelectronic devices (Abdullmajed et al., 2021).

Anti-Juvenile Hormone Activity

Ethyl 4-(2-Aryloxyhexyloxy)benzoates have been prepared and evaluated for their ability to induce precocious metamorphosis in larvae of the silkworm, showing potential as anti-juvenile hormone (JH) agents. Such compounds could be instrumental in pest management strategies, offering a novel approach to controlling pest populations by targeting their developmental processes (Furuta et al., 2006).

Antibacterial Properties

Novel benzoxazine derivatives synthesized using Ethyl 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoate have shown significant antibacterial activity. These compounds exhibit promising antibacterial effects against both gram-negative and gram-positive bacteria, highlighting their potential in developing new antibacterial agents (Shakir et al., 2020).

Degradation by Fungi

Studies on chlorimuron-ethyl, a structurally related compound, have demonstrated the potential for microbial degradation by Aspergillus niger, a common fungus found in agricultural soil. This research underscores the importance of understanding the environmental fate and microbial transformation of chemical compounds, which can inform strategies for mitigating their environmental impact (Sharma, Banerjee, & Choudhury, 2012).

Mechanism of Action

Pteridines

are aromatic compounds that are often used in the synthesis of drugs and other chemicals . They are known to interact with various enzymes and receptors in the body, influencing numerous biochemical pathways .

Benzoates

, on the other hand, are commonly used in pharmaceuticals due to their antimicrobial properties . They are known to inhibit the growth of fungus, yeast, and bacteria by disrupting their metabolic processes .

The compound also contains a methoxyphenyl group, which can influence its pharmacokinetics. Methoxy groups are known to increase the lipophilicity of a compound, which can enhance its absorption and distribution within the body .

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

properties

IUPAC Name |

ethyl 4-[[4-(4-methoxyanilino)pteridin-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3/c1-3-31-21(29)14-4-6-16(7-5-14)26-22-27-19-18(23-12-13-24-19)20(28-22)25-15-8-10-17(30-2)11-9-15/h4-13H,3H2,1-2H3,(H2,24,25,26,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKYNRVIKVKZHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((4-((4-methoxyphenyl)amino)pteridin-2-yl)amino)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

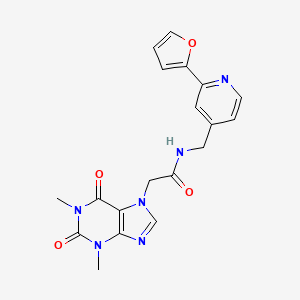

![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)

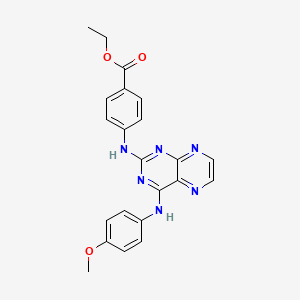

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)

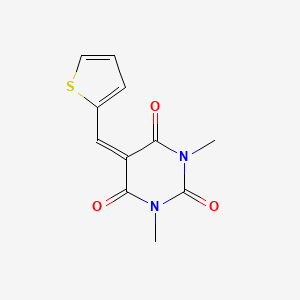

![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)

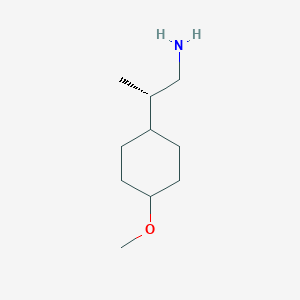

![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)